Taltobulin hydrochloride

Description

Contextualization as a Synthetic Antimitotic Agent

Taltobulin (B1684106) is classified as a synthetic antimitotic agent. portico.orgselleckchem.com This means it is a laboratory-created molecule that inhibits mitosis, the process of cell division. Its mechanism of action involves the inhibition of tubulin polymerization. medchemexpress.commedchemexpress.cominvivochem.cn Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By preventing tubulin from polymerizing, Taltobulin disrupts the formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death). medchemexpress.commedchemexpress.comnih.gov

A key area of interest for researchers is Taltobulin's ability to circumvent multidrug resistance (MDR) in cancer cells. nih.govmedchemexpress.eu MDR is a major obstacle in cancer therapy where cancer cells become resistant to a variety of chemotherapy drugs. Taltobulin has been shown to be a poor substrate for P-glycoprotein (P-gp), a protein that pumps drugs out of cancer cells and is a common cause of MDR. portico.orgaacrjournals.org This property makes Taltobulin effective against tumor cells that have developed resistance to other microtubule-targeting agents like paclitaxel (B517696) and vincristine (B1662923). portico.orgaacrjournals.org

Historical Derivation from Marine Natural Products: The Hemiasterlin (B1673049) Analogue Framework

The development of Taltobulin is rooted in the study of marine natural products. Specifically, it is a synthetic analogue of hemiasterlin, a tripeptide originally isolated from marine sponges of the genera Hemiasterella and Auletta. aacrjournals.orgcam.ac.ukmdpi.com Hemiasterlins themselves are potent antimitotic agents that inhibit tubulin polymerization by binding to the Vinca (B1221190) alkaloid binding site on tubulin. mdpi.comnih.gov

The structural complexity and potent biological activity of hemiasterlin made it an attractive target for synthetic modification. nih.gov Taltobulin was developed as part of a broader effort to create simplified, yet highly potent, analogues of hemiasterlin. nih.govacs.org In Taltobulin, the indole (B1671886) ring of the natural hemiasterlin is replaced with a phenyl group. portico.orgnih.gov This modification, along with others, was part of a structure-activity relationship (SAR) study aimed at optimizing the compound's pharmacological properties. nih.govprobes-drugs.org The core structure of Taltobulin, like hemiasterlin, consists of three highly modified and sterically hindered amino acid residues, which contribute to its stability and in vivo activity. portico.orgnih.gov

The successful synthesis of Taltobulin and other hemiasterlin analogues has not only provided valuable insights into the SAR of this class of compounds but has also enabled further research into their therapeutic potential, including their use as payloads in antibody-drug conjugates (ADCs). cam.ac.ukresearchgate.netresearchgate.net

Overview of Research Trajectory in Biological Sciences

The research trajectory of Taltobulin (hydrochloride) has progressed from its initial synthesis and characterization to extensive preclinical evaluation. In vitro studies have consistently demonstrated its potent cytotoxic activity against a wide range of human tumor cell lines, with a mean IC50 value of 2.5 nM across 18 different cell lines. portico.orgaacrjournals.org

In Vitro Activity of Taltobulin (HTI-286) against various cancer cell lines:

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| CCRF-CEM | Leukemia | 0.2 ± 0.03 |

| 1A9 | Ovarian | 0.6 ± 0.1 |

| A549 | NSCLC | 1.1 ± 0.5 |

| NCI-H1299 | NSCLC | 6.8 ± 6.1 |

| MX-1W | Breast | 1.8 ± 0.6 |

| MCF-7 | Breast | 7.3 ± 2.3 |

| HCT-116 | Colon | 0.7 ± 0.2 |

| DLD-1 | Colon | 1.1 ± 0.4 |

| Colo205 | Colon | 1.5 ± 0.6 |

| KM20 | Colon | 1.8 ± 0.6 |

| SW620 | Colon | 3.6 ± 0.8 |

| S1 | Colon | 3.7 ± 2.0 |

| HCT-15 | Colon | 4.2 ± 2.5 |

| Moser | Colon | 5.3 ± 4.1 |

| A375 | Melanoma | 1.1 ± 0.8 |

| Lox | Melanoma | 1.4 ± 0.6 |

| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |

Data from MedchemExpress medchemexpress.com

In vivo studies using animal models, particularly athymic mice with human tumor xenografts, have further substantiated the preclinical promise of Taltobulin. aacrjournals.org Research has shown significant inhibition of tumor growth for various cancers, including those resistant to conventional chemotherapies. portico.orgaacrjournals.org For instance, in xenograft models of Lox melanoma and KB-3-1 epidermoid carcinoma, oral administration of Taltobulin resulted in tumor growth inhibition of 97.3% and 82%, respectively. medchemexpress.commedchemexpress.com

These promising preclinical findings led to the advancement of Taltobulin into clinical trials for the treatment of non-small cell lung cancer. researchgate.nettaylorfrancis.com Although its clinical development was halted for business reasons, the extensive research on Taltobulin has significantly contributed to the understanding of microtubule dynamics and the development of novel antimitotic agents. cam.ac.uk The journey of Taltobulin from a marine-derived natural product to a clinically investigated synthetic analogue highlights the importance of natural products in drug discovery and the power of synthetic chemistry to optimize therapeutic candidates.

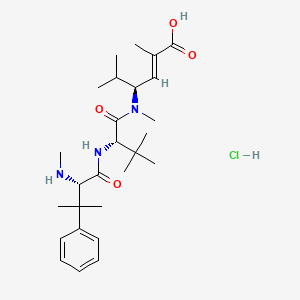

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H44ClN3O4 |

|---|---|

Molecular Weight |

510.1 g/mol |

IUPAC Name |

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid;hydrochloride |

InChI |

InChI=1S/C27H43N3O4.ClH/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19;/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34);1H/b18-16+;/t20-,21-,22-;/m1./s1 |

InChI Key |

UBHYRJPUQWUXCX-LPWSJWOVSA-N |

Origin of Product |

United States |

Chemical Synthesis and Analog Design of Taltobulin Hydrochloride

Convergent Synthetic Strategies for Taltobulin (B1684106) (hydrochloride)

The synthesis of Taltobulin, a complex tripeptide analogue, has been effectively achieved through convergent strategies. These approaches involve the independent synthesis of key molecular fragments, or building blocks, which are then combined in the final stages to assemble the target molecule. This method offers significant advantages in terms of efficiency and yield, allowing for the rapid production of Taltobulin and its analogues.

Key Building Block Preparation Methodologies

The synthesis of Taltobulin relies on the preparation of several key chiral building blocks. These fragments represent the distinct amino acid residues of the tripeptide structure. Methodologies for preparing these building blocks are designed to be efficient and scalable, often starting from readily available materials. For instance, an improved enantiocontrolled route to the tetramethyltryptophan subunit of the related natural product, hemiasterlin (B1673049), was developed using an asymmetric Strecker synthesis. A common strategy involves the preparation of a chiral non-racemic 2-bromoacyl derivative, which serves as a common precursor. Simple variations in the nucleophiles used in subsequent substitution reactions allow for the rapid and stereocontrolled development of a series of derivatives. This building block approach is fundamental to the modular synthesis of complex molecules like Taltobulin, enabling the creation of diverse compound libraries for further study.

Stereoselective Synthesis Approaches and Chiral Control

Given the stereochemically complex nature of Taltobulin, achieving precise control over the chirality of each stereocenter is paramount. The biological activity of such molecules is often highly dependent on their specific three-dimensional arrangement. Synthetic strategies for Taltobulin employ stereoselective approaches to ensure the desired configuration. This is often accomplished by using chiral starting materials or through the application of asymmetric reactions. For example, the synthesis of hemiasterlin analogues has utilized an Ag(I)-promoted nucleophilic substitution on a common chiral non-racemic 2-bromoacyl precursor, which allows for a high degree of stereocontrol. Furthermore, the development of an improved enantiocontrolled route to a key subunit using an asymmetric Strecker synthesis highlights the focus on maintaining chiral integrity throughout the synthetic sequence.

Specific Reaction Mechanisms Employed (e.g., Wittig Olefination, Sequential Peptide Coupling, Ugi Reaction)

The assembly of Taltobulin and its analogues from the key building blocks involves several powerful chemical reactions. While specific details on Wittig olefination for Taltobulin are not extensively documented in the provided context, peptide coupling and multicomponent reactions are central to its synthesis.

Sequential Peptide Coupling: This is a standard and essential method in peptide synthesis. In the context of Taltobulin, it involves the stepwise formation of amide bonds between the constituent amino acid-like fragments. Reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) are employed to facilitate these couplings, often in the presence of a non-nucleophilic base such as DIPEA (diisopropylethylamine).

Ugi Four-Component Reaction (Ugi-4CR): A particularly expeditious and convergent strategy for synthesizing Taltobulin and the parent compound hemiasterlin features the Ugi four-component reaction as the key step. This one-pot multicomponent reaction combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a bis-amide product. This reaction is highly efficient and atom-economical, as the only byproduct is water. Its convergent nature allows for the rapid assembly of complex structures from simple starting materials, making it an ideal choice for creating libraries of analogues for structure-activity relationship (SAR) studies. The mechanism involves the initial formation of an imine, which is then protonated and attacked by the isocyanide, followed by the addition of the carboxylate and a final Mumm rearrangement to yield the stable product.

| Reaction Type | Role in Taltobulin Synthesis | Key Features |

| Sequential Peptide Coupling | Stepwise formation of amide bonds between amino acid fragments. | Utilizes coupling reagents like HATU to link building blocks. |

| Ugi Four-Component Reaction | Key convergent step for rapid assembly of the molecular backbone. | Combines four components in a single step, offering high efficiency and access to analogues. |

Rational Design and Development of Taltobulin Analogues and Hybrid Compounds

The development of Taltobulin itself was the result of rational analogue design based on the natural product hemiasterlin. Further research has focused on modifying the Taltobulin structure to enhance its properties and to explore its structural relationship with other classes of anti-microtubule agents.

Hemiasterlin Analogue Structural Modifications

Structure-activity relationship (SAR) studies on hemiasterlin and its analogues, including Taltobulin, have identified critical structural elements necessary for potent cytotoxic and anti-microtubule activity. Taltobulin (also referred to as HTI-286 or SPA110) emerged from these studies as a synthetic analogue with more potent in vitro activity than the natural product itself.

Key modifications explored in the design of hemiasterlin analogues include:

N-terminus modifications: SAR studies revealed that a lipophilic group at the amino terminus is crucial for potent biological activity. The phenyl group in Taltobulin can be considered a bioisostere of the 1-methylindole (B147185) moiety found in hemiasterlin.

C-terminal modifications: Extensive changes at the C-terminal fragment have been explored, including incorporating the conformationally required double bond into five- and six-membered rings.

Peptide backbone alterations: The core tripeptide structure has been systematically modified to probe the importance of each residue for tubulin binding and cytotoxicity.

These systematic modifications have led to a deeper understanding of the pharmacophore and have guided the design of more potent compounds.

Hybridization Strategies with Dolastatin Frameworks

To investigate the structural relationship between the hemiasterlins and another class of potent peptidic anti-microtubule agents, the dolastatins, researchers have synthesized hybrid compounds. SAR studies of Taltobulin revealed that its critical structural elements correspond to comparable groups in the amino-terminal tripeptide region of the dolastatins.

Molecular and Cellular Mechanism of Action of Taltobulin Hydrochloride

Tubulin Interaction and Microtubule Dynamics Modulation

Taltobulin (B1684106) exerts its cytotoxic effects by directly interacting with tubulin, the protein subunit of microtubules, and disrupting the dynamic equilibrium of microtubule assembly and disassembly. portico.orgresearchgate.netnih.gov This interference with microtubule dynamics is a critical initiating step in its mechanism of action. nih.gov

In cell-free systems, Taltobulin demonstrates potent inhibitory effects on the polymerization of purified tubulin. medchemexpress.commedchemexpress.comportico.orgresearchgate.net It binds to tubulin dimers, preventing their assembly into microtubules. portico.org Research has shown that at a concentration of 0.1 µM, Taltobulin inhibits the polymerization of purified bovine tubulin by 41%, an effect comparable to that of vincristine (B1662923) (30% inhibition at the same concentration). portico.org At a higher concentration of 1 µM, Taltobulin achieves complete inhibition of tubulin polymerization. portico.org Comparative assays have indicated that the hemiasterlin (B1673049) class of compounds, to which Taltobulin belongs, is more potent at inhibiting tubulin polymerization than dolastatin 15 and equipotent with cryptophycin (B1240208) 1. researchgate.net

Table 1: Inhibition of Purified Tubulin Polymerization by Taltobulin

| Compound | Concentration | % Inhibition |

|---|---|---|

| Taltobulin | 0.1 µM | 41% |

| Vincristine | 0.1 µM | 30% |

| Taltobulin | 1 µM | 100% |

| Vincristine | 1 µM | 100% |

| Colchicine (B1669291) | 1 µM | Partial |

Data sourced from studies on purified bovine tubulin. portico.org

Within cellular models, Taltobulin's inhibition of tubulin polymerization leads to a significant disruption of the microtubule network. medchemexpress.commedchemexpress.comresearchgate.net Microtubules are essential for forming the mitotic spindle, the structure that segregates chromosomes during cell division. portico.org Taltobulin's activity leads to microtubule depolymerization at high concentrations, an effect similar to that of other agents like nocodazole (B1683961) and vinblastine. researchgate.net This disruption prevents the formation of a normal, functional mitotic spindle, resulting in abnormal spindle structures. researchgate.net By interfering with the precise dynamics of the spindle microtubules, Taltobulin effectively halts the process of mitosis. portico.orgresearchgate.net

Specificity of Molecular Binding Site on Tubulin

Taltobulin and its parent compound class, the hemiasterlins, bind to a specific site on the tubulin heterodimer. researchgate.netnih.gov Research indicates that this binding occurs at or near the Vinca (B1221190) domain, a region located at the interface between the α- and β-tubulin subunits. researchgate.netnih.govresearchgate.net This binding site is distinct from that of other classes of microtubule inhibitors like the taxanes, but it is near the binding site for Vinca alkaloids. portico.orgnih.gov The interaction of Taltobulin with this site is responsible for its potent inhibition of tubulin's ability to polymerize into microtubules. nih.gov This established structural relationship may be useful for modeling the tubulin binding site and designing new analogues. nih.gov

Identification of the Tubulin Binding Domain (e.g., Vinca Alkaloid Binding Site)

Taltobulin (hydrochloride), a synthetic analog of the marine natural product hemiasterlin, exerts its potent antimitotic activity by interacting with tubulin, the fundamental protein subunit of microtubules. researchgate.netmedchemexpress.com Extensive research has focused on elucidating the precise binding site of Taltobulin on the tubulin heterodimer to understand its mechanism of action at a molecular level.

Detailed biochemical and structural studies have identified that Taltobulin binds to the vinca alkaloid binding domain on tubulin. researchgate.net This binding site is a well-characterized pocket on the β-tubulin subunit, located at the interface with the α-tubulin subunit. A number of peptidic natural products that inhibit tubulin polymerization, similar to Taltobulin, are known to bind to a region on the tubulin heterodimer that is in close proximity to the vinca binding site. nih.gov

The interaction of Taltobulin with this domain disrupts the normal process of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. medchemexpress.com The characterization of Taltobulin's binding site has been supported by various experimental approaches, including competitive binding assays and structural modeling.

Detailed Research Findings:

Competitive inhibition studies have been instrumental in pinpointing Taltobulin's binding location. Research on hemiasterlin, the parent compound of Taltobulin, demonstrated that it noncompetitively inhibits the binding of vinblastine, a classic vinca alkaloid, to tubulin. researchgate.net This noncompetitive inhibition pattern is a strong indicator that while the binding sites may overlap or be allosterically linked, they are not identical.

Furthermore, a proposed binding model for Taltobulin (referred to as HTI-286 in much of the literature) has been developed through iterative docking experiments. researchgate.net This model is consistent with a range of experimental data, including:

Competitive inhibition of the binding of Vinca alkaloids. researchgate.net

Proximity to amino acid residues identified in photoaffinity-labeling experiments. researchgate.net

Structure-activity relationships of Taltobulin and its analogs. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy data, including saturation transfer difference and transfer nuclear Overhauser effect spectroscopy (NOESY) experiments, which help to identify the bioactive conformation of the molecule when bound to tubulin. researchgate.net

These collective findings confirm that Taltobulin targets the vinca domain on the tubulin heterodimer, providing a molecular basis for its potent antimicrotubule activity. researchgate.net

Target Identification and Molecular Interactions

Primary Molecular Target Characterization: Tubulin

The primary molecular target of Taltobulin (B1684106) is tubulin, the protein subunit that polymerizes to form microtubules. medchemexpress.comabmole.com Microtubules are essential components of the cytoskeleton, playing a vital role in mitosis, cell structure, and intracellular transport. uniprot.org Taltobulin exerts its effect by inhibiting the polymerization of tubulin, which disrupts the formation and function of the mitotic spindle. nih.govnih.govmedchemexpress.com This interference with microtubule dynamics leads to a halt in the cell cycle and subsequent apoptosis (programmed cell death). medchemexpress.commedchemexpress.com Research has shown that Taltobulin binds to tubulin in a manner similar to colchicine (B1669291). nih.gov One study proposed a binding model of Taltobulin (also known as HTI-286) to specific key residues on β-tubulin, a model which is supported by significant experimental data. researchgate.net

Tubulin Beta-1 Chain as a Specific Interaction Partner

Further investigation into Taltobulin's binding site has indicated that it interacts with the β-tubulin subunit at the interface between the α- and β-tubulin subunits, specifically within the vinca (B1221190) domain. researchgate.net The gene TUBB1 encodes for the Tubulin beta-1 chain, a major isotype of β-tubulin found in hematopoietic cells. uniprot.orgwikipedia.org The interaction of Taltobulin with β-tubulin prevents the proper assembly of the α/β-tubulin heterodimers into microtubules, thereby destabilizing these critical cellular structures. researchgate.netnih.gov

Interplay with Cellular Transport Proteins

A significant characteristic of Taltobulin is its interaction profile with cellular transport proteins, particularly those involved in multidrug resistance in cancer cells.

Academic Studies on Circumvention of P-glycoprotein-Mediated Drug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govjournaljpri.com P-glycoprotein actively transports a wide range of chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and effectiveness. nih.gov

A noteworthy feature of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance. medchemexpress.comabmole.commedchemexpress.com Studies have demonstrated that Taltobulin has substantially less interaction with P-gp compared to other antimicrotubule agents such as paclitaxel (B517696), docetaxel, and vinblastine. This characteristic makes Taltobulin effective in cell lines that have developed resistance to other tubulin-targeting drugs, as it is a poor substrate for the P-gp efflux pump. researchgate.net This allows the compound to accumulate within resistant cancer cells and exert its cytotoxic effects. nih.gov

Computational Approaches to Binding Interactions and Target Prediction

Computational methods, such as molecular docking, have been employed to investigate and predict the binding interactions of Taltobulin with various protein targets, providing insights into its potential mechanisms of action beyond tubulin inhibition.

Molecular Docking Studies and Receptor Ligand Interactions (e.g., VEGFR2, Procaspase7, Protein Kinase B)

Molecular docking simulations have been conducted to evaluate the binding affinity of Taltobulin with several key proteins involved in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Procaspase-7, and Protein Kinase B (PKB/Akt). amazonaws.com These studies calculate a binding affinity score, typically in kcal/mol, which indicates the strength of the interaction between the ligand (Taltobulin) and the target receptor. A more negative score suggests a stronger binding affinity. amazonaws.com

The results from one such computational study are summarized in the table below. amazonaws.com

| Target Receptor | Taltobulin Binding Affinity (kcal/mol) |

| Protein Kinase B (PKB) | -6.2 |

| VEGFR2 | -6.8 |

| Procaspase 7 | -7.3 |

These docking analyses revealed that Taltobulin forms hydrogen bonds with amino acid residues in the binding sites of these proteins. amazonaws.com For instance, with the PKB receptor, Taltobulin formed three hydrogen bonds with the amino acids Lys181, Arg184, and Asp293. amazonaws.com In the case of the VEGFR2 receptor, it formed a single hydrogen bond at Cys1045. amazonaws.com The docking data indicated that Taltobulin has the highest binding affinity for Procaspase-7, suggesting a more dominant activity via this target compared to its interaction with the native ligand-receptor. amazonaws.com

Structure Activity Relationship Sar Studies of Taltobulin Hydrochloride and Analogues

Elucidation of Critical Structural Elements for Antimicrotubule Activity

SAR studies on taltobulin (B1684106) and its parent compound, hemiasterlin (B1673049), have identified several key structural regions that are critical for potent antimicrotubule activity. The molecule can be conceptually divided into different segments, primarily the N-terminal "A segment," the central amino acids, and the C-terminal "D-piece."

The "A" Segment: This segment, which is a N,β,β-trimethyl-L-phenylalanyl group in taltobulin, plays a significant role in the compound's potency. The phenyl ring is considered a bioisostere of the 1-methylindole (B147185) moiety found in the natural product hemiasterlin. researchgate.net Research into modifications of this aromatic ring has shown that both stereo- and regio-chemical effects of substituents are important. nih.gov Specifically, analogues featuring a meta-substituted phenyl ring in the A segment exhibit comparable activity to taltobulin in both tubulin polymerization inhibition and cell proliferation assays. nih.gov This suggests that substitution at the meta position is well-tolerated and can be used to modulate the compound's properties.

The N-Terminus: Modifications at the N-terminal position have been a key focus of SAR studies. It has been determined that sufficient steric bulk, lipophilicity, and the N-methylation of the terminal amino acid are important factors for activity.

The "D-piece" Carboxylic Acid: The C-terminal portion of taltobulin features a carboxylic acid group. Modifications to this group have demonstrated that it is surprisingly tolerant to chemical changes. researchgate.net For instance, converting the carboxylic acid to various amides, particularly those derived from proline, resulted in analogues with potency comparable to the parent compound. researchgate.net Furthermore, reduction of the acid to ketones or alcohols, or its replacement with acidic heterocyles, also yielded highly potent compounds. researchgate.net

These findings establish a clear structural relationship between the hemiasterlins and other peptidic microtubule inhibitors like the dolastatins, where comparable groups in the N-terminal region are also critical for activity. nih.gov This understanding may be useful in designing novel analogues with improved efficacy or for modeling the tubulin binding site. nih.gov

| Molecular Segment | Modification | Impact on Activity | Reference |

|---|---|---|---|

| A Segment (Phenyl Ring) | Substitution at meta-position | Comparable potency to Taltobulin | nih.gov |

| A Segment (Phenyl Ring) | Substitution at ortho- or para-position | Generally reduced potency | nih.gov |

| D-Piece (Carboxylic Acid) | Conversion to Proline Amide | Comparable potency to Taltobulin | researchgate.net |

| D-Piece (Carboxylic Acid) | Reduction to Ketone or Alcohol | Potent analogues obtained | researchgate.net |

| D-Piece (Carboxylic Acid) | Conversion to Acidic Heterocycles | Potent analogues obtained | researchgate.net |

Pharmacophore Mapping and Conformational Analysis

A pharmacophore describes the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For taltobulin, understanding its bioactive conformation—the shape it adopts when bound to tubulin—is crucial for rational drug design.

Conformational analysis of taltobulin has been performed using advanced spectroscopic and computational techniques. Nuclear Magnetic Resonance (NMR) studies, including saturation transfer difference (STD)-NMR and transferred nuclear Overhauser effect spectroscopy (TRNOESY), have been used to map the binding interaction with tubulin. These experiments help identify the specific parts of the taltobulin molecule (the "epitope") that are in close contact with the protein. The conformation of taltobulin when bound to tubulin has been determined to be similar to the X-ray crystal structure conformation of related hemiasterlin analogues.

Computational modeling, including iterative docking experiments, has been used to propose a binding mode for taltobulin at the tubulin heterodimer. nih.gov Taltobulin is known to bind at or near the vinca (B1221190) domain, a site distinct from the colchicine (B1669291) and taxane (B156437) binding sites. nih.gov The pharmacophore for taltobulin and related compounds likely consists of a specific spatial arrangement of hydrophobic groups (from the phenyl and other alkyl moieties) and hydrogen bond donors/acceptors present in the peptide backbone, which complements the topography of its binding pocket on tubulin.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgunivr.it These models use calculated molecular descriptors (which quantify properties like electronic structure, hydrophobicity, and steric profile) to predict the activity of novel, unsynthesized molecules. preprints.org For tubulin inhibitors, 2D and 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been widely used to guide the design of new potent anticancer agents. univr.itrsc.orgnih.gov

While SAR studies have provided significant qualitative insights into taltobulin's activity, detailed predictive QSAR models for taltobulin and its direct analogues are not extensively described in the public scientific literature. However, the principles of QSAR could be readily applied to this class of compounds. A hypothetical QSAR model for taltobulin analogues would involve:

Synthesizing a series of analogues with systematic variations, for example, at the meta-position of the A-segment phenyl ring or at the C-terminal D-piece.

Measuring their biological activity (e.g., IC₅₀ for inhibition of tubulin polymerization).

Calculating a wide range of molecular descriptors for each analogue.

Using statistical methods to build an equation that correlates the descriptors with the observed activity.

Such a model, once validated, could accelerate the discovery of new analogues by predicting their potency before undertaking their chemical synthesis. scielo.org.mx

Stereochemical Influences on Biological Potency and Selectivity

Taltobulin is a peptide analogue derived from hemiasterlin, a natural product composed of three sterically congested, non-proteinogenic amino acids. taylorfrancis.com As with most molecules that interact with chiral protein targets, the specific stereochemistry of taltobulin is fundamentally important for its biological activity. The molecule possesses multiple chiral centers, and its precise three-dimensional structure is critical for achieving a high-affinity interaction with the tubulin binding site.

The absolute configuration of taltobulin has been unequivocally characterized through methods including X-ray diffraction analysis and NMR studies. The synthesis of taltobulin and its analogues requires careful stereocontrol to ensure the correct arrangement of substituents at each chiral center. Any deviation from the required stereoisomer can lead to a dramatic loss of biological potency, as the incorrect enantiomer or diastereomer would be unable to fit correctly into the highly specific binding pocket on the tubulin protein. The established structural relationship between the hemiasterlins and the dolastatins, another class of potent peptidic antimicrotubule agents, further underscores the critical role of stereochemistry in this family of compounds. nih.gov

Preclinical Efficacy Research on Taltobulin Hydrochloride

In Vitro Cellular Proliferation Inhibition Studies Across Diverse Tumor Cell Lines

Taltobulin (B1684106) has demonstrated broad and potent activity against a wide array of human tumor cell lines in laboratory settings. portico.org

The efficacy of Taltobulin as an inhibitor of cell proliferation is highlighted by its low half-maximal inhibitory concentration (IC50) values across numerous cancer cell lines. In a panel of 18 different human tumor cell lines, Taltobulin exhibited an average IC50 of 2.5 nM, with some studies reporting a mean of 4.0 nM. medchemexpress.comportico.org This indicates that only a very low concentration of the compound is needed to reduce cancer cell viability by 50%.

The compound's potency is consistent across various types of cancer, including leukemia, ovarian, non-small cell lung cancer (NSCLC), breast, colon, and melanoma. medchemexpress.com Specific IC50 values from these studies underscore its powerful cytotoxic potential. medchemexpress.com For instance, in hepatic tumor cell lines, a mean IC50 of 2 nmol/L has been reported. nih.gov

The table below details the specific IC50 values for Taltobulin in a range of cancer cell lines.

A significant finding in preclinical research is that Taltobulin demonstrates substantially less interaction with P-glycoprotein (P-gp) compared to other widely used antimicrotubule agents such as paclitaxel (B517696), docetaxel, vinorelbine, and vinblastine. P-glycoprotein is a transporter protein that actively pumps chemotherapy drugs out of cancer cells, a common mechanism of multidrug resistance. portico.orgnih.gov Because Taltobulin is a poor substrate for this pump, it retains its potency in cell lines that are resistant to taxanes and vinca (B1221190) alkaloids. portico.orgnih.gov In one study, researchers compared the effects of taltobulin, paclitaxel, and vincristine (B1662923) on MCF-7 breast cancer cells, demonstrating its relevance and use in assays alongside these established agents. nih.gov

In Vivo Non-Human Efficacy Models

The promising results from in vitro studies were further investigated in animal models, where Taltobulin continued to show significant antitumor activity. nih.gov

Taltobulin has been shown to effectively inhibit the growth of various human tumor xenografts in immunodeficient mice. medchemexpress.comnih.gov In these models, human cancer cells are implanted into mice that lack a proper immune system, allowing the tumors to grow.

Studies in athymic nude mice demonstrated significant tumor growth inhibition across multiple cancer types:

Melanoma: In mice with Lox melanoma xenografts, Taltobulin inhibited tumor growth by 96-98%. medchemexpress.commedchemexpress.com

Colon Cancer: Growth of DLD-1 and HCT-15 colon tumors was inhibited by 80% and 66%, respectively. medchemexpress.com

Breast Cancer: In the MX-1W breast cancer model, tumor growth was inhibited by 97%. medchemexpress.commedchemexpress.com

Other Cancers: Taltobulin also inhibited the growth of tumors derived from brain, skin, and prostate cancers. nih.gov It was also effective against KB-8-5 and KB-3-1 epidermoid xenografts, with inhibition of 84% and 82%, respectively. medchemexpress.commedchemexpress.com

Notably, Taltobulin is effective in inhibiting human tumor xenografts in nude mouse models where paclitaxel and vincristine are ineffective. portico.org

In addition to xenograft models, Taltobulin's efficacy has been confirmed in allograft models, where tumor tissue from the same species is transplanted. In a rat allograft model using Morris hepatoma tumors, intravenous administration of Taltobulin significantly inhibited tumor growth. nih.gov This demonstrates that the compound is effective against liver malignancies in a more immunologically complete model compared to xenografts. nih.gov

Efficacy in Multidrug-Resistant Preclinical Models

One of the most critical preclinical findings is Taltobulin's ability to circumvent multidrug resistance. medchemexpress.commedchemexpress.com Many cancers develop resistance to conventional chemotherapies, particularly other antimicrotubule agents like taxanes and vinca alkaloids. nih.gov This resistance is often mediated by the overexpression of the P-glycoprotein (P-gp) drug efflux pump. portico.orgnih.gov

Taltobulin has proven to be a very poor substrate for P-gp. portico.orgnih.gov This characteristic allows it to bypass this resistance mechanism, maintaining its potent cytotoxic effects in tumor models that are resistant to other drugs. nih.govresearchgate.net Research has consistently shown that Taltobulin is significantly effective against tumors resistant to paclitaxel and vincristine. nih.gov This makes it a promising candidate for treating cancers that have failed to respond to standard antimicrotubule therapies. nih.gov

Molecular Mechanisms of Resistance to Taltobulin Hydrochloride in Preclinical Settings

Role of Efflux Transporters Beyond P-glycoprotein in Mediating Resistance

While Taltobulin (B1684106) is notably effective in cells that overexpress P-glycoprotein (P-gp, also known as ABCB1), the broader family of ATP-binding cassette (ABC) transporters includes other members that contribute to multidrug resistance (MDR). medchemexpress.comoaepublish.com These transporters function as energy-dependent efflux pumps that actively remove xenobiotics, including chemotherapeutic agents, from cells, thereby reducing their intracellular concentration and efficacy. oaepublish.com The main non-P-gp transporters implicated in cancer drug resistance are the Multidrug Resistance-Associated Proteins (MRPs) and the Breast Cancer Resistance Protein (BCRP). nih.govnih.gov

Currently, specific preclinical studies detailing the role of these non-P-gp efflux transporters in mediating resistance specifically to Taltobulin are limited. However, understanding their general function provides a framework for potential resistance mechanisms that could theoretically arise.

Multidrug Resistance-Associated Proteins (MRPs/ABCC family): This family consists of several members, with MRP1 (ABCC1) being the most well-characterized. nih.gov Unlike P-gp, which primarily transports neutral or positively charged hydrophobic compounds, MRPs tend to transport anionic drugs, often as conjugates with glutathione (B108866), glucuronate, or sulfate. oaepublish.comnih.gov Given Taltobulin's distinct chemical structure, its potential interaction with MRP family transporters remains an area for further investigation.

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another critical ABC transporter that confers resistance to a wide range of anticancer drugs, including topotecan, mitoxantrone, and certain tyrosine kinase inhibitors. nih.govmdpi.comdrugbank.com It functions as a "half-transporter" that forms homodimers to actively efflux substrates. nih.gov The expression of BCRP in various tissues and its role in limiting drug bioavailability and promoting resistance in numerous cancer types make it a relevant potential mediator of resistance for novel therapeutic agents. nih.govnih.gov

The table below summarizes the characteristics of major efflux transporters that contribute to multidrug resistance, providing a basis for future studies into potential Taltobulin resistance.

| Transporter Family | Member(s) | Typical Substrates | Known Role in Taltobulin Resistance |

| ABC B | P-glycoprotein (P-gp, ABCB1) | Neutral or positively charged hydrophobic compounds (e.g., taxanes, vinca (B1221190) alkaloids) | Taltobulin is a poor substrate and circumvents P-gp-mediated resistance. medchemexpress.com |

| ABC C | MRP1 (ABCC1), MRP2 (ABCC2) | Anionic drugs, glutathione and glucuronate conjugates. nih.gov | Not yet specifically documented in published preclinical studies. |

| ABC G | BCRP (ABCG2) | Diverse structures, including mitoxantrone, topotecan, irinotecan. nih.gov | Not yet specifically documented in published preclinical studies. |

Exploration of Intrinsic and Acquired Resistance Pathways (e.g., MEK/ERK and PI3K/AKT Signaling)

Recent research has shifted focus towards cell signaling pathways that can confer resistance to antimicrotubule agents by promoting cell survival and overriding drug-induced apoptotic signals. For Taltobulin, key pathways identified in preclinical models include the MEK/ERK and PI3K/AKT signaling cascades.

Dysregulation of growth factor signaling is a well-established mechanism of drug resistance. Studies have shown that Fibroblast Growth Factor 1 (FGF1) can protect breast cancer cells (MCF-7) from the cytotoxic effects of Taltobulin. This protective effect is mediated through the simultaneous activation of both the MEK/ERK and the PI3K/AKT pathways.

MEK/ERK Signaling Pathway: The Raf/MEK/ERK (also known as MAPK) pathway is a critical signaling cascade that regulates cell proliferation, gene expression, and apoptosis. Activation of this pathway can promote cell survival in the presence of cytotoxic agents. In the context of Taltobulin resistance, studies have shown that growth factors can activate this pathway to counteract the drug's effects. For instance, both FGF1 and Epidermal Growth Factor (EGF) can protect MCF-7 cells from Taltobulin-induced cytotoxicity via the MEK/ERK pathway. Inhibition of MEK1/2 was sufficient to block the protective effect of EGF.

PI3K/AKT Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another central signaling network that governs cell growth, survival, and metabolism. Its hyperactivation is frequently associated with drug resistance in various cancers. Research indicates that FGF1 utilizes the PI3K/AKT pathway as an alternative and robust mechanism to protect cells from Taltobulin. While inhibiting either the MEK/ERK or the PI3K/AKT pathway alone was not sufficient to completely abolish the protective effect of FGF1, simultaneous inhibition of both pathways was required to block its pro-survival signaling. This suggests a significant crosstalk and potential redundancy between these two pathways in mediating resistance to Taltobulin.

The findings on the role of these signaling pathways in Taltobulin resistance are summarized in the table below.

| Signaling Pathway | Activating Factor(s) | Mechanism of Protection Against Taltobulin | Effect of Pathway Inhibition |

| MEK/ERK | FGF1, EGF | Promotes cell survival and counteracts drug-induced apoptosis. | Inhibition blocks EGF-mediated protection and partially reduces FGF1-mediated protection. |

| PI3K/AKT | FGF1 | Promotes cell survival; can reactivate ERKs, suggesting pathway crosstalk. | Inhibition alone does not block FGF1-mediated protection. |

| Combined MEK/ERK and PI3K/AKT | FGF1 | Robust and prolonged cell survival signaling. | Simultaneous inhibition is required to fully abolish the protective effect of FGF1. |

Applications in Advanced Therapeutic Modalities: Taltobulin Hydrochloride As an Antibody Drug Conjugate Adc Payload

Design and Synthetic Strategies for Taltobulin-Containing ADCs

The successful incorporation of taltobulin (B1684106) into an ADC hinges on efficient synthetic routes for the payload and robust chemical strategies for linking it to an antibody. A key challenge in ADC development is the creation of a stable, homogeneous conjugate. nih.govnih.gov

A convergent synthetic strategy has been developed to produce taltobulin and its precursor, hemiasterlin (B1673049), efficiently. researchgate.netcam.ac.uk This approach, which features a four-component Ugi reaction as a critical step, facilitates the rapid construction of the complex molecule, making it more accessible for investigation as an ADC payload. researchgate.netcam.ac.uk This method allows for the synthesis of taltobulin and the subsequent creation of complex linker-drug molecules ready for conjugation. cam.ac.uk

The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload. nih.gov Its design dictates the stability of the ADC in circulation and the mechanism of payload release at the target site. nih.gov Linkers can be broadly categorized as cleavable or non-cleavable. nih.gov

Cleavable Linkers: These are designed to release the payload under specific conditions prevalent in the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes (e.g., cathepsins), acidic pH in lysosomes, or a high concentration of glutathione (B108866). nih.gov Dipeptides like valine-citrulline (vc) are commonly used as they are substrates for lysosomal proteases like cathepsin B. nih.govresearchgate.net

Non-Cleavable Linkers: These linkers remain attached to the payload. The release of the active drug requires the complete degradation of the antibody component within the lysosome of the target cell. nih.gov

Conjugation chemistry typically targets specific functional groups on the antibody's amino acid residues, most commonly the thiol groups of cysteine residues or the amine groups of lysine (B10760008) residues. nih.govnih.gov Cysteine-based conjugation often involves the reduction of interchain disulfide bonds to generate free thiol groups, which can then react with a linker-payload complex, frequently one containing a maleimide (B117702) group. nih.gov This approach allows for a degree of control over the drug-to-antibody ratio (DAR), a crucial parameter influencing the ADC's efficacy and therapeutic window. nih.gov

Targeted Delivery and Selective Cytotoxicity in Antigen-Expressing Cells

The fundamental principle of an ADC is to achieve selective killing of cancer cells while sparing healthy tissue. nih.gov This is accomplished through the antibody's specific binding to a tumor-associated antigen on the cancer cell surface. biochempeg.com

The mechanism of action for a taltobulin-containing ADC begins with its circulation in the bloodstream. youtube.com The antibody component seeks out and binds to its specific antigen on the surface of tumor cells. nucleai.ai Following this binding, the entire ADC-antigen complex is internalized by the cell, typically through a process called endocytosis. nucleai.aijaac-online.com Once inside the cell, the complex is trafficked to lysosomes, which are acidic, enzyme-rich organelles. nih.gov

Inside the lysosome, the linker is cleaved (in the case of a cleavable linker) or the antibody is degraded (for a non-cleavable linker), releasing the taltobulin payload. researchgate.netwuxiapptec.com The freed taltobulin, a potent microtubule inhibitor, can then exert its cytotoxic effect, disrupting the cell's cytoskeleton, inducing cell cycle arrest, and ultimately leading to apoptosis. medchemexpress.comnih.gov

A crucial aspect of this targeted approach is its selectivity. Taltobulin-ADCs have been shown to have no significant activity against antigen-negative cells, confirming that the cytotoxicity is dependent on the targeted delivery mediated by the antibody. researchgate.netcam.ac.uk

Furthermore, certain ADC designs, particularly those with cleavable linkers and membrane-permeable payloads, can induce a "bystander effect". nih.govnih.gov In this phenomenon, the cytotoxic payload, once released within the target antigen-positive cell, can diffuse out and kill neighboring cells, including those that may not express the target antigen. biochempeg.comresearchgate.net This bystander killing can be particularly advantageous in treating solid tumors, which often have heterogeneous antigen expression. nih.govnih.gov

Advanced Preclinical Research Methodologies Relevant to Taltobulin Hydrochloride Development

Advanced In Vitro Assay Systems for Pharmacodynamic Profiling

Pharmacodynamic (PD) profiling in the preclinical stage aims to elucidate the biochemical and cellular effects of a drug and its mechanism of action. For Taltobulin (B1684106), a potent microtubule-targeting agent, this involves a range of in vitro assays that move from simple biochemical systems to complex, multi-dimensional cell culture models.

Initial characterization involves cell-free biochemical assays to confirm the direct interaction of the compound with its molecular target. Taltobulin has been shown to directly inhibit the polymerization of purified tubulin, the building block of microtubules. portico.org In a cell-free system, Taltobulin at a concentration of 0.1 µM inhibited the polymerization of purified bovine tubulin by 41%, an effect comparable to that of vincristine (B1662923) (30% inhibition at the same concentration). portico.org At a 1 µM concentration, both Taltobulin and vincristine completely inhibited tubulin polymerization. portico.org

Standard two-dimensional (2D) cell culture systems are fundamental for assessing the cellular consequences of tubulin inhibition. Studies using various human tumor cell lines have demonstrated Taltobulin's potent anti-proliferative activity. portico.org For instance, in KB-3-1 epidermoid carcinoma cells, Taltobulin disrupted the microtubule network in a concentration-dependent manner. portico.org This disruption leads to a halt in the cell cycle at the G2-M phase, with subsequent induction of apoptosis (programmed cell death). portico.org Comprehensive testing against a panel of 18 human tumor cell lines revealed a mean IC50 (half-maximal inhibitory concentration) of 2.5 nM, highlighting its potent cytotoxic effects. portico.org

To better mimic the complexity of a solid tumor, advanced in vitro models are increasingly employed. Three-dimensional (3D) cell culture systems, such as spheroids or organoids, provide a more physiologically relevant context by recreating cell-cell and cell-matrix interactions found in tumors. nih.gov These models can offer more predictive insights into a drug's efficacy. Furthermore, ex vivo culture of patient-derived tumor tissue represents a highly advanced system for PD profiling. nih.gov This technology preserves the original tumor microenvironment, including stromal and immune cells, allowing for the assessment of drug effects in a more personalized and predictive manner. nih.gov While specific data on Taltobulin in these advanced ex vivo systems is not publicly available, they represent a key methodological approach for profiling novel agents.

Table 1: Summary of In Vitro Pharmacodynamic Effects of Taltobulin

| Assay System | Finding | Concentration | Reference |

|---|---|---|---|

| Cell-Free Tubulin Polymerization | 41% inhibition of purified bovine tubulin polymerization | 0.1 µM | portico.org |

| Cell-Free Tubulin Polymerization | Total inhibition of purified bovine tubulin polymerization | 1.0 µM | portico.org |

| KB-3-1 Epidermoid Carcinoma Cells | Disruption of microtubule appearance | Concentration-dependent | portico.org |

| KB-3-1 Epidermoid Carcinoma Cells | 90% of cells arrested at G2-M phase of cell cycle | 10 nM (after 24h) | portico.org |

Non-Human In Vivo Models for Efficacy Assessment Methodologies

The evaluation of a drug's efficacy in a living organism is a critical step in preclinical development. For Taltobulin, various non-human in vivo models, primarily rodent models, have been essential for demonstrating its anti-tumor activity.

The most common models used are human tumor xenografts in immunocompromised mice, such as nude or SCID mice. portico.org In these models, human cancer cell lines are implanted, and the effect of the therapeutic agent on tumor growth is measured. Taltobulin has shown significant efficacy in inhibiting the growth of numerous human tumor xenografts, including those derived from skin, breast, prostate, brain, and colon cancers. portico.org A notable feature of Taltobulin is its ability to overcome multidrug resistance mediated by P-glycoprotein (P-gp), a common mechanism of resistance to other microtubule-targeting agents like paclitaxel (B517696) and vincristine. portico.org Consequently, Taltobulin is effective in inhibiting the growth of human tumor xenografts where paclitaxel and vincristine are found to be ineffective. portico.org In studies on established tumors larger than 1 gram, Taltobulin treatment led to marked tumor regression. portico.org

More sophisticated preclinical models are being developed to improve the clinical translatability of efficacy data. plos.orgnih.gov These include patient-derived xenografts (PDX), where tumor fragments from a patient are directly implanted into mice. cancer.gov PDX models are known to better retain the genetic and histological characteristics of the original human tumor. cancer.gov Genetically engineered mouse models (GEMMs), which develop spontaneous tumors based on specific genetic mutations, also offer a powerful platform for efficacy testing in an immunocompetent setting. cancer.gov The Center for Advanced Preclinical Research (CAPR) is an example of an organization that specializes in using such advanced models (GEMMs, PDX) to evaluate novel therapeutics. cancer.gov While specific results for Taltobulin in PDX or GEMM models are not detailed in available literature, these models represent the current standard for rigorous preclinical efficacy assessment.

The choice of an appropriate animal model is critical, and frameworks like the "Framework to Identify Models of Disease" (FIMD) have been developed to systematically assess and validate the clinical relevance of different models based on domains such as genetics, histology, and pharmacology. plos.org

Table 2: Efficacy of Taltobulin in Human Tumor Xenograft Models

| Tumor Type | Model System | Key Finding | Reference |

|---|---|---|---|

| Various Solid Tumors | Human tumor xenografts in nude mice | Effective inhibition of tumor growth | portico.org |

| P-gp Expressing Tumors | Human tumor xenografts in nude mice | Effective where paclitaxel and vincristine are ineffective | portico.org |

Predictive Modeling and Computational Toxicology Approaches for Novel Agents

In modern drug development, computational methods are used alongside experimental assays to predict the properties of new chemical entities, saving time and resources. nih.govnih.gov These in silico approaches are vital for assessing potential toxicity and for optimizing drug candidates.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. nih.govinotiv.com These models use the chemical structure of a compound to predict its biological activity or toxicity based on data from previously studied chemicals. inotiv.com For a novel agent like Taltobulin, QSAR can be used to identify potential structural alerts—molecular substructures that are associated with toxicity, such as genotoxicity. inotiv.com

Physiologically-based pharmacokinetic (PBPK) modeling is another powerful computational tool. inotiv.com PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. By integrating in vitro data (like metabolic stability) and the physicochemical properties of the drug, these models can predict its pharmacokinetic profile in animals and humans. inotiv.com This process, known as in vitro to in vivo extrapolation (IVIVE), is crucial for estimating appropriate dose ranges for first-in-animal studies. inotiv.com

Computational toxicology also encompasses the use of large public databases, such as those generated by the Tox21 and ToxCast programs, which contain high-throughput screening data for thousands of chemicals against a wide array of biological targets. inotiv.com These resources can be mined to predict potential off-target effects and adverse outcome pathways for new molecules. While specific computational toxicology studies on Taltobulin are not publicly documented, the application of these predictive methodologies is a standard component in the development of novel agents to de-risk candidates early in the discovery pipeline. nih.govresearchgate.net

Table 3: Overview of Predictive Computational Approaches in Drug Development

| Methodology | Description | Application for Novel Agents | Reference |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate chemical structure to biological activity or toxicity. | Prioritizing chemicals, identifying structural alerts for potential toxicity (e.g., genotoxicity). | nih.govinotiv.com |

| Physiologically-Based Pharmacokinetic (PBPK) Modeling | Mathematical models that simulate the ADME properties of a drug within the body. | Predicting pharmacokinetic profiles, performing in vitro to in vivo extrapolation (IVIVE). | inotiv.com |

| Molecular Docking | Computational simulation of a ligand binding to a macromolecular target. | Predicting binding affinity and mode of action at the molecular target. | nih.gov |

| Adverse Outcome Pathway (AOP) Framework | A conceptual framework that links a molecular initiating event to an adverse outcome at a biological level of organization. | Characterizing mechanisms of action and potential toxicity pathways. | inotiv.com |

Biomarker Identification and Validation in Preclinical Contexts for Tubulin-Targeting Agents

Biomarkers are objectively measured characteristics that can be used as indicators of a normal biological process, a pathogenic process, or a response to a therapeutic intervention. nih.gov For tubulin-targeting agents like Taltobulin, identifying predictive and pharmacodynamic biomarkers is crucial for guiding clinical development and for selecting patients most likely to respond to treatment. nih.gov

Preclinical models are the primary setting for the discovery and initial validation of such biomarkers. One area of investigation is the expression level of different tubulin isotypes. nih.gov For example, overexpression of βIII-tubulin has been suggested in some studies to be a potential marker of resistance to taxanes, another class of microtubule-targeting drugs. nih.gov Investigating the correlation between βIII-tubulin expression and Taltobulin sensitivity in preclinical models could therefore be a valuable strategy.

Another approach is to identify genes and proteins whose expression or activity changes in response to drug treatment, which can serve as pharmacodynamic biomarkers. For anti-tubulin agents, which induce mitotic arrest, proteins involved in cell cycle control and apoptosis are key candidates. A patent for anti-tubulin chemotherapeutics suggests that changes in the levels or activity of proteins like Mcl-1 (an anti-apoptotic protein) and FBW7 (a tumor suppressor) could be used as pharmacodynamic biomarkers to monitor treatment response. google.com

More recently, unbiased, large-scale approaches like gene expression profiling are being used to identify entire gene signatures that predict response. nih.govfrontiersin.org For example, a study on diffuse large B-cell lymphoma identified a prognostic model based on a signature of 14 microtubule-associated genes (MAGs). frontiersin.org This type of multi-gene biomarker approach is more likely to capture the complexity of tumor biology and provide robust predictive power than a single marker. nih.gov These preclinical biomarker discovery efforts are essential for developing companion diagnostics that can eventually be used to personalize therapy in the clinic.

Table 4: Potential Biomarkers for Tubulin-Targeting Agents in Preclinical Development

| Biomarker Category | Potential Candidate(s) | Rationale / Proposed Use | Reference |

|---|---|---|---|

| Target-related | βIII-tubulin expression | May predict resistance to some tubulin-targeting agents. | nih.gov |

| Pharmacodynamic (PD) | Mcl-1, FBW7 | Levels or activity may change in response to drug-induced mitotic arrest, indicating target engagement. | google.com |

| Prognostic Signature | Microtubule-Associated Gene (MAG) Signature | A multi-gene signature that can predict survival and may identify patients with tumors sensitive to microtubule disruption. | frontiersin.org |

| Pathway-related | Tau protein | A microtubule-associated protein whose expression may correlate with response to taxanes. | nih.gov |

Q & A

Q. What experimental approaches are recommended to validate Taltobulin hydrochloride’s mechanism of action as a microtubule-disrupting agent?

To confirm its antimicrotubule activity, employ tubulin polymerization assays using purified tubulin proteins to quantify inhibition kinetics . Complement this with immunofluorescence microscopy to visualize microtubule network disruption in treated cells (e.g., HeLa or A549 lines). Mitotic arrest can be assessed via flow cytometry for cell cycle distribution (G2/M phase accumulation) .

Q. How can researchers verify Taltobulin’s ability to bypass P-glycoprotein (P-gp)-mediated drug resistance in vitro?

Use P-gp-overexpressing cell lines (e.g., MDR1-transfected KB-V1) and compare cytotoxicity (IC50) with parental lines via MTT assays . Validate P-gp activity using fluorescent substrates (e.g., rhodamine-123) to measure efflux inhibition. Include qPCR or Western blotting to confirm baseline P-gp expression levels .

Q. What methodologies are suitable for detecting apoptosis in Taltobulin-treated cell populations?

Use Annexin V/PI staining with flow cytometry to quantify early/late apoptotic cells. Confirm with caspase-3/7 activity assays (luminescence-based) and morphological analysis via TEM for apoptotic bodies . Include positive controls (e.g., staurosporine) to validate assay conditions.

Q. Which in vitro models are optimal for studying Taltobulin’s antitumor efficacy?

Prioritize cancer cell lines with high mitotic indices (e.g., neuroblastoma SK-N-SH, breast cancer MDA-MB-468) . Use 3D spheroid models to mimic tumor microenvironment resistance. Baseline microtubule stability (e.g., βIII-tubulin expression) should be characterized to interpret response variability.

Advanced Research Questions

Q. How can Taltobulin be integrated into antibody-drug conjugate (ADC) development to enhance tumor targeting?

Evaluate linker stability (e.g., maleimide-based) and payload release kinetics under lysosomal conditions (pH 4.5–5.5). Assess cytotoxicity in antigen-positive vs. negative cells (e.g., HER2+ BT-474 vs. HER2- MCF7) . Compare efficacy with clinical ADCs (e.g., trastuzumab emtansine) using xenograft models.

Q. How should contradictory data on Taltobulin’s efficacy across preclinical models be resolved?

Replicate studies in orthotopic or patient-derived xenograft (PDX) models to reduce microenvironment variability. Analyze pharmacokinetic parameters (e.g., plasma half-life, tissue penetration) via LC-MS/MS . Perform RNA-seq on resistant tumors to identify compensatory pathways (e.g., upregulated survivin or Aurora kinases).

Q. What strategies optimize dosing regimens for Taltobulin in vivo to balance efficacy and toxicity?

Conduct maximum tolerated dose (MTD) studies in rodents with staggered dosing (e.g., Q3D vs. weekly). Monitor hematological toxicity (neutropenia) via CBC and organ histopathology. Use PK/PD modeling to correlate drug exposure (AUC) with mitotic arrest biomarkers (e.g., phospho-histone H3) .

Q. How do structural modifications of Taltobulin influence its activity and resistance profile?

Synthesize analogs with modified tripeptide backbones and test in tubulin polymerization assays. Compare resistance induction in long-term treated cultures via genomic sequencing (e.g., β-tubulin mutations). Use molecular docking to predict binding affinity changes to the vinca domain of tubulin .

Data Analysis and Validation Guidelines

- For in vitro studies , include dose-response curves with ≥3 biological replicates and report IC50 values ± SEM.

- In vivo studies should specify tumor volume measurements (caliper or imaging), survival endpoints, and statistical tests (e.g., log-rank for survival).

- Contradictory findings require validation using orthogonal methods (e.g., siRNA knockdown of P-gp to confirm resistance mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.